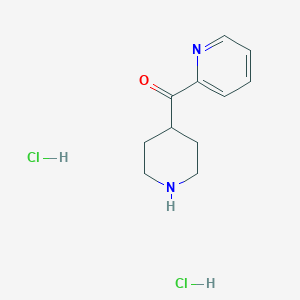

Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride, also known as PPM, is a chemical compound that has been extensively researched for its potential use in the field of medicinal chemistry. PPM is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for drug development. In

Wissenschaftliche Forschungsanwendungen

Nociceptin/Orphanin FQ Peptide Receptor Antagonism

Research has identified compounds related to Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride, such as LY2940094, which is a novel, orally bioavailable, potent, and selective NOP antagonist. This compound has been studied for its therapeutic benefits in obesity, eating disorders, and depression. NOP receptor occupancy by LY2940094 was investigated in rats and humans, demonstrating near-complete occupancy in both species, indicating its potential for testing clinical efficacy in related disorders (Raddad et al., 2016).

Inhibition of HIV-1 Protease

Another study explored the metabolism of L-735,524, a potent HIV-1 protease inhibitor, identifying significant metabolites in human urine. The research highlights the complex metabolic pathways of such compounds, including glucuronidation and N-depyridomethylation, underscoring the importance of understanding the metabolic fate of therapeutic agents for effective drug development (Balani et al., 1995).

Vasodilator in Hypertension Treatment

A piperidino-pyrimidine vasodilator (PDP) has been tested for its efficacy in lowering blood pressure in hypertensive patients. The study suggests PDP, combined with propranolol, results in highly effective blood pressure lowering, illustrating the potential of piperidine derivatives in managing hypertension (Gilmore et al., 1970).

Enhancing Growth Hormone Secretion

Piperidine, as a nicotinic cholinergic receptor stimulator, has been investigated for its role in enhancing sleep-related and insulin-induced growth hormone secretion. This research suggests cholinergic pathways, facilitated by compounds like piperidine, play a role in growth hormone secretion, providing insights into potential therapeutic applications for growth-related disorders (Mendelson et al., 1981).

Wirkmechanismus

Target of Action

Piperidin-4-yl(pyridin-2-yl)methanone dihydrochloride is primarily targeted towards protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.

Mode of Action

The compound interacts with its protein kinase targets by inhibiting their activity . The planarity of the compound’s structure, which includes a pyrido[3,4-g]quinazoline tricyclic system, is essential for maintaining its protein kinase inhibitory potency .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. Protein kinases are involved in many cellular processes, including cell division, signal transduction, and regulation of cell shape and movement. By inhibiting these enzymes, the compound can potentially disrupt these processes .

Result of Action

The primary result of this compound’s action is the inhibition of protein kinase activity. This can lead to alterations in cellular processes regulated by these enzymes, potentially resulting in various molecular and cellular effects .

Eigenschaften

IUPAC Name |

piperidin-4-yl(pyridin-2-yl)methanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.2ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;;/h1-3,6,9,12H,4-5,7-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMKTCYCGUTANJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B2566729.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2566731.png)

![4-[(1-Methylsulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine](/img/structure/B2566736.png)

![1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene](/img/structure/B2566737.png)

![2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2566742.png)

![Ethyl 4-((4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2566744.png)